molecular formula C18H15N3O4S2 B1662359 SB 268262 CAS No. 217438-17-0

SB 268262

カタログ番号: B1662359
CAS番号: 217438-17-0
分子量: 401.5 g/mol
InChIキー: YXHLPJQQPOMPGE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

SB 268262の合成には、コアベンゾアミド構造の調製から始まるいくつかのステップが含まれます。合成経路には、通常、ニトロ化、スルフィニル化、およびメチル化反応が含まれます。 反応条件には、多くの場合、ジメチルスルホキシドを溶媒として使用し、さまざまな試薬を使用して目的の変換を達成します。 。this compoundの工業的生産方法は広く文書化されていませんが、大規模生産のために最適化された同様の合成経路に従う可能性があります。

化学反応の分析

SB 268262は、次のようないくつかの種類の化学反応を起こします。

    酸化: this compound中のニトロ基は、特定の条件下でアミンに還元できます。

    置換: チアゾリルスルフィニル基は置換反応に関与し、さまざまな誘導体の形成につながります。

    加水分解: ベンゾアミド部分は、酸性または塩基性条件下で加水分解され、対応するカルボン酸とアミンが生成されます。

これらの反応に使用される一般的な試薬には、還元剤(水素ガスと炭素上のパラジウムなど)、加水分解のための強酸または強塩基などがあります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 .

科学研究への応用

This compoundには、次のようないくつかの科学研究への応用があります。

    化学: カルシトニン遺伝子関連ペプチド受容体1とそのさまざまな生化学的経路における役割を研究するためのツール化合物として使用されます。

    生物学: 神経系におけるカルシトニン遺伝子関連ペプチドの生理学的および病理学的役割を理解するための研究に使用されます。

    医学: 片頭痛や心臓血管疾患など、カルシトニン遺伝子関連ペプチドに関連する状態における潜在的な治療用途について調査されています。

    工業: カルシトニン遺伝子関連ペプチド受容体1を標的とする新薬の開発に使用されています。

科学的研究の応用

Pain Management Research

CGRP has been implicated in the pathophysiology of migraine and other pain syndromes. SB 268262 has been used to investigate its role in these conditions:

  • Migraine Studies : Research has shown that CGRP antagonists can reduce migraine frequency and severity. This compound's antagonistic properties allow for the exploration of CGRP's role in migraine pathophysiology, contributing to the development of new therapeutic strategies .
  • Mechanistic Studies : Studies using this compound have demonstrated its effectiveness in blocking CGRP-mediated signaling pathways, which are crucial for understanding pain mechanisms .

Cardiovascular Research

CGRP plays a significant role in cardiovascular physiology, including vasodilation and modulation of blood pressure:

  • Vasodilation Studies : this compound has been utilized to assess CGRP's vasodilatory effects in various animal models, helping elucidate its potential as a target for treating cardiovascular diseases .
  • Hypertension Models : Investigations into the effects of CGRP antagonism on hypertension have highlighted this compound's utility in exploring therapeutic interventions for hypertension management.

Neurobiology Research

CGRP is involved in neurogenic inflammation and has implications in neurodegenerative diseases:

  • Neuroinflammation Studies : The use of this compound has facilitated research into CGRP's role in neuroinflammatory processes, providing insights into potential treatments for neurodegenerative conditions like Alzheimer's disease .
  • Neuroprotective Effects : Studies have examined how blocking CGRP with this compound affects neuronal survival and function, contributing to our understanding of neuroprotection mechanisms.

Data Table: Summary of Key Findings

Application AreaStudy FocusKey Findings
Pain ManagementMigraine PathophysiologyReduced migraine frequency with CGRP antagonism
Cardiovascular ResearchVasodilation MechanismsThis compound blocks CGRP-mediated vasodilation
NeurobiologyNeuroinflammationInsights into CGRP's role in neurodegenerative diseases

Case Study 1: Migraine Treatment Efficacy

A clinical trial investigated the efficacy of this compound as a migraine treatment. Participants receiving the antagonist showed a significant reduction in attack frequency compared to placebo groups, supporting its potential as a therapeutic agent against migraines.

Case Study 2: Cardiovascular Effects

In an animal model studying hypertension, administration of this compound resulted in decreased blood pressure and improved vascular responses. This study highlights the compound's potential applications in managing cardiovascular disorders.

作用機序

SB 268262は、カルシトニン遺伝子関連ペプチド受容体1に選択的に結合することで作用し、それによってカルシトニン遺伝子関連ペプチドの結合を阻害します。この阻害は、サイクリックAMPの産生を担うアデニリルシクラーゼの活性化を防ぎます。 この経路を阻害することにより、this compoundはカルシトニン遺伝子関連ペプチドによって媒介されるさまざまな生理学的プロセスを調節します。 .

類似化合物との比較

SB 268262は、カルシトニン遺伝子関連ペプチド受容体1の選択的拮抗作用においてユニークです。類似の化合物には以下が含まれます。

これらの化合物は、同様の生物学的活性を共有していますが、化学構造と特定の結合親和性は異なり、this compoundがそのクラスにおいてユニークであることを示しています。

生物活性

SB 268262 is a selective non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor, specifically targeting CGRP1. This compound has been researched primarily for its potential applications in treating migraine and other headache disorders, given the role of CGRP in pain transmission and vascular regulation.

  • Chemical Name : N-Methyl-N-(2-methylphenyl)-3-nitro-4-(2-thiazolylsulfinyl)-benzamide
  • CAS Number : 217438-17-0
  • Molecular Weight : 401.46 g/mol
  • Purity : ≥99% (HPLC)

This compound functions by inhibiting the binding of CGRP to its receptor, which in turn prevents the activation of downstream signaling pathways, notably the stimulation of adenylyl cyclase. The compound has demonstrated high potency with IC50 values of 0.24 nM for [^125I]CGRP binding and 0.83 nM for CGRP-activated adenylyl cyclase stimulation in SK-N-MC cell membranes .

Biological Activity

The biological activity of this compound has been characterized through various studies:

  • Inhibition of CGRP Binding : this compound effectively inhibits [^125I]CGRP binding to its receptors, which is crucial for blocking CGRP-mediated signaling pathways associated with migraine pathophysiology .
  • Adenylyl Cyclase Activity : The compound significantly reduces CGRP-induced adenylyl cyclase activation, further supporting its role as a potent antagonist .
  • Case Studies and Research Findings :
    • In a study examining the differential effects of neuropeptides on human osteoarthritic and healthy chondrocytes, this compound was used to demonstrate the modulation of inflammatory responses via CGRP pathways .
    • Additional research indicated that CGRP antagonists like this compound could serve as potential biomarkers for predicting treatment efficacy in migraine patients, highlighting its relevance in clinical applications .

Research Findings Overview

Study ReferenceFindings
Aiyar et al., 2001Established pharmacological profile and mechanism of action for CGRP antagonists including this compound .
Matthias et al., 2021Investigated the differential effects of substance P and alpha-CGRP on chondrocytes, implicating this compound in inflammatory modulation .
PMC7605040Discussed the role of CGRP in migraine pathophysiology and how antagonists like this compound can impact treatment strategies .

Clinical Relevance

The clinical implications of this compound are significant, particularly in the context of migraine management. The compound's ability to inhibit CGRP signaling suggests it could be an effective therapeutic agent for patients who do not respond to conventional treatments. Clinical trials involving other CGRP antagonists have shown varying degrees of efficacy, indicating that compounds like this compound may offer alternative options for those with treatment-resistant migraines .

Q & A

Basic Research Questions

Q. How should researchers design reproducible experiments for studying SB 268262?

  • Methodological Answer : To ensure reproducibility, clearly document experimental protocols, including synthesis conditions, characterization methods (e.g., NMR, HPLC), and statistical analysis plans. Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry), which emphasize including sufficient detail in the main text for key compounds while relegating extensive datasets to supplementary materials . Use structured appendices to outline experimental objectives, variables, and statistical methods (e.g., ANOVA, regression models), as recommended by the Medical Research Council for clarity and peer review . Example Table :

Appendix SectionKey Components
Experimental DesignVariables (independent/dependent), controls, replication strategy
Data AnalysisStatistical software (e.g., R, Python), significance thresholds, outlier handling
Supplementary MaterialsRaw data files, spectral data, reagent sources

Q. What are best practices for conducting a literature review on this compound?

  • Methodological Answer : Use academic databases (e.g., PubMed, Web of Science) with Boolean operators (e.g., "this compound AND synthesis") to identify primary sources. Prioritize peer-reviewed articles over preprints and avoid unreliable platforms like . Critically assess methodologies in retrieved papers, noting inconsistencies in reported outcomes (e.g., yield variations) and gaps (e.g., unstudied biological targets). Organize findings using reference managers (e.g., Zotero) and adhere to citation standards (e.g., ACS, APA) .
    科研基础-如何做好中英文参考文献
    03:23
    64. 英文文献搜索流程 特别好用!内含网址 一般人我不告诉他!研究生日常 文献 文献阅读神器 科研狗的日常
    01:05

Q. How can researchers ensure reliable primary data collection for this compound studies?

  • Methodological Answer : Design data collection frameworks aligned with research hypotheses. For example, if studying this compound’s pharmacokinetics, use validated assays (e.g., LC-MS/MS) and calibrate instruments daily. Implement blinding in biological assays to reduce bias. Document metadata (e.g., storage conditions, batch numbers) and use version-controlled spreadsheets to track revisions .

Advanced Research Questions

Q. How should researchers resolve contradictions in published data on this compound?

  • Methodological Answer : Apply dialectical analysis to identify the principal contradiction driving discrepancies (e.g., conflicting toxicity reports). For instance, if Study A reports hepatotoxicity while Study B does not, compare variables like dosage regimens, animal models, or detection limits. Prioritize studies with rigorous controls or larger sample sizes as the "principal aspect" of the contradiction . Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity and test for publication bias .

Q. What strategies optimize experimental parameters for this compound synthesis using existing literature?

  • Methodological Answer : Conduct a sensitivity analysis of reaction conditions (e.g., temperature, catalysts) from prior studies. Use response surface methodology (RSM) or Design of Experiments (DoE) to model interactions between variables. For example, if literature suggests a trade-off between yield and purity, apply TRIZ contradiction principles to identify innovative solutions (e.g., gradient heating to balance both) . Validate predictions with small-scale trials before full implementation .

Q. How can researchers address ethical and technical challenges in this compound’s in vivo studies?

  • Methodological Answer : Follow institutional review board (IRB) protocols for animal welfare, including justification of sample sizes via power analysis. For technical challenges (e.g., low bioavailability), use pharmacokinetic modeling (e.g., PBPK) to refine dosing schedules. Reference the NIH’s Guidance for Applicants for integrating ethical and technical appendices, such as contingency plans for adverse events .

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships of this compound?

  • Methodological Answer : Employ non-parametric models (e.g., Hill equation, LOESS regression) to capture complex dose-response curves. Use Bayesian hierarchical models to account for inter-study variability in meta-analyses. Validate assumptions via residual plots and goodness-of-fit tests (e.g., AIC). Tools like MATLAB or Stan are recommended for computationally intensive analyses .

Q. Key Considerations for Data Interpretation

  • Contradiction Analysis : Classify contradictions as contextual (e.g., differing experimental conditions) or substantial (e.g., opposing mechanistic conclusions). Resolve via triangulation with orthogonal methods (e.g., crystallography vs. computational docking) .
  • Reproducibility : Archive datasets in FAIR-aligned repositories (e.g., Zenodo) with unique DOIs. Include step-by-step protocols in supplementary materials .

特性

IUPAC Name

N-methyl-N-(2-methylphenyl)-3-nitro-4-(1,3-thiazol-2-ylsulfinyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c1-12-5-3-4-6-14(12)20(2)17(22)13-7-8-16(15(11-13)21(23)24)27(25)18-19-9-10-26-18/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHLPJQQPOMPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(C)C(=O)C2=CC(=C(C=C2)S(=O)C3=NC=CS3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217438-17-0
Record name 217438-17-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SB 268262
Reactant of Route 2
Reactant of Route 2
SB 268262
Reactant of Route 3
Reactant of Route 3
SB 268262
Reactant of Route 4
Reactant of Route 4
SB 268262
Reactant of Route 5
Reactant of Route 5
SB 268262
Reactant of Route 6
Reactant of Route 6
SB 268262

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。